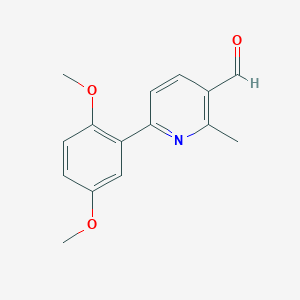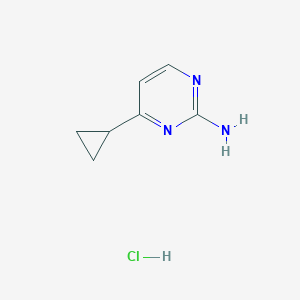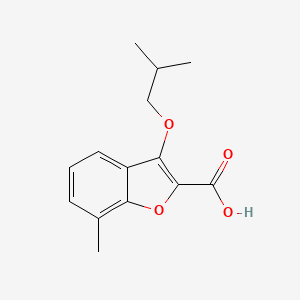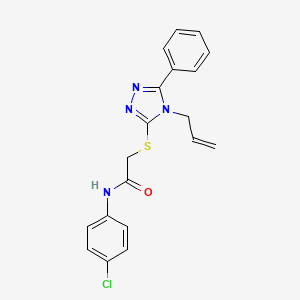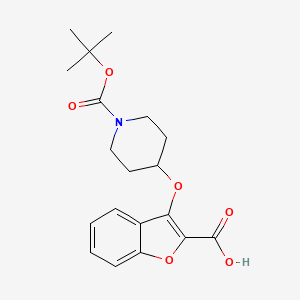
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid is a complex organic compound with a molecular formula of C19H23NO6. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. It features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group.
Métodos De Preparación
The synthesis of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable electrophile.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzofuran core.
Protection with Boc Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with aromatic residues in the active site of enzymes, while the piperidine moiety may form hydrogen bonds or electrostatic interactions with other residues. The Boc group provides steric protection, ensuring the compound remains stable under physiological conditions.
Comparación Con Compuestos Similares
Similar compounds to 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid include:
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound has a benzoic acid core instead of a benzofuran core, making it less rigid and potentially less selective in its interactions.
1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound features a pyrazole ring, which may alter its binding properties and reactivity compared to the benzofuran derivative.
The uniqueness of this compound lies in its combination of a benzofuran core with a piperidine moiety, providing a balance of rigidity and flexibility that can be advantageous in various applications.
Propiedades
Fórmula molecular |
C19H23NO6 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C19H23NO6/c1-19(2,3)26-18(23)20-10-8-12(9-11-20)24-15-13-6-4-5-7-14(13)25-16(15)17(21)22/h4-7,12H,8-11H2,1-3H3,(H,21,22) |
Clave InChI |
MHAJHPNXCSKERG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(OC3=CC=CC=C32)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B11781700.png)
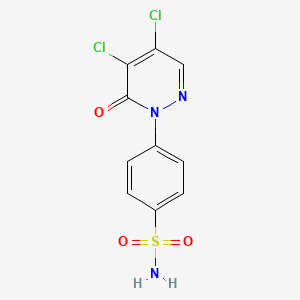

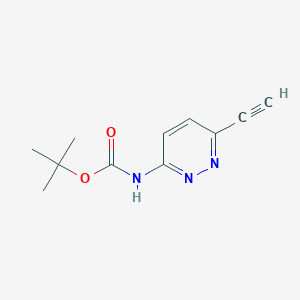


![6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11781731.png)
